molecular formula C20H22O4S2 B014963 4,4'-Dithiobisphenylbutyric Acid CAS No. 72007-92-2

4,4'-Dithiobisphenylbutyric Acid

Cat. No. B014963
CAS RN: 72007-92-2
M. Wt: 390.5 g/mol
InChI Key: LGKRJINEBZYLPW-UHFFFAOYSA-N
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Description

4,4’-Dithiobisphenylbutyric Acid is a chemical compound with the formula C20H22O4S2 . It contains a total of 48 atoms, including 22 Hydrogen atoms, 20 Carbon atoms, 4 Oxygen atoms, and 2 Sulfur atoms . The compound contains 49 bonds in total, including 27 non-Hydrogen bonds, 14 multiple bonds, 11 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 aliphatic carboxylic acids, 2 hydroxyl groups, and 1 disulfide .


Molecular Structure Analysis

The molecular structure of 4,4’-Dithiobisphenylbutyric Acid is quite complex, with a total of 49 bonds. It includes 27 non-Hydrogen bonds, 14 multiple bonds, 11 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 aliphatic carboxylic acids, 2 hydroxyl groups, and 1 disulfide .

properties

IUPAC Name

4-[4-[[4-(3-carboxypropyl)phenyl]disulfanyl]phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4S2/c21-19(22)5-1-3-15-7-11-17(12-8-15)25-26-18-13-9-16(10-14-18)4-2-6-20(23)24/h7-14H,1-6H2,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKRJINEBZYLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)SSC2=CC=C(C=C2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402385
Record name AC1N9LZ8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dithiobisphenylbutyric Acid

CAS RN

72007-92-2
Record name AC1N9LZ8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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